7-Methoxyisoquinoline-1-carboxylic acid
CAS No.:
Cat. No.: VC13439641
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO3 |
|---|---|
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 7-methoxyisoquinoline-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H9NO3/c1-15-8-3-2-7-4-5-12-10(11(13)14)9(7)6-8/h2-6H,1H3,(H,13,14) |
| Standard InChI Key | LDTODIUFQRIRQM-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C=CN=C2C(=O)O |
| Canonical SMILES | COC1=CC2=C(C=C1)C=CN=C2C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
7-Methoxyisoquinoline-1-carboxylic acid belongs to the isoquinoline family, a class of nitrogen-containing heterocycles. Key structural attributes include:
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IUPAC Name: 7-Methoxyisoquinoline-1-carboxylic acid
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SMILES Notation: COC1=CC2=C(C=C1)C=CN=C2C(=O)O
The compound’s planar aromatic system and polar functional groups contribute to its solubility in polar solvents like methanol and dimethylformamide (DMF).
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 203.19 g/mol |
| Density | 1.325 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 436.8 ± 25.0 °C (Predicted) |
| pKa | 1.14 ± 0.30 (Predicted) |
| LogP (Partition Coefficient) | 1.9 (Calculated) |
These properties are critical for understanding its reactivity and potential pharmacokinetic behavior .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis route for 7-methoxyisoquinoline-1-carboxylic acid is documented, analogous methods for related isoquinoline derivatives provide insights. A patent (CN112500341A) outlines a multi-step synthesis for 7-hydroxyquinoline-4-carboxylic acid, involving:
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Bromination: 6-Bromoisatin reacts with pyruvic acid under basic conditions to form 7-bromoquinoline-2,4-carboxylic acid .
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Cyclization: Nitrobenzene-mediated cyclization at 210°C yields 7-bromoquinoline-4-carboxylic acid .
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Esterification and Hydrolysis: Methanol and thionyl chloride generate methyl esters, followed by NaOH-mediated hydrolysis to the carboxylic acid .
Adapting this protocol, substitution of bromine with methoxy groups via nucleophilic aromatic substitution could theoretically yield the target compound.
Challenges and Optimizations
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Regioselectivity: Ensuring methoxy group incorporation at position 7 requires careful control of reaction conditions .
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Yield Improvements: The patent reports a 55.3% yield for intermediate brominated compounds, suggesting room for optimization .
Applications in Medicinal Chemistry
Drug Design and Bioisosterism
The carboxylic acid moiety serves as a bioisostere for phosphate or sulfonate groups, improving solubility and target affinity . For example:
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EP1 Receptor Antagonists: Trifluoroethyl analogs of carboxylic acids exhibit enhanced brain penetration and oral bioavailability .
Agrochemistry
Given the antibacterial efficacy of related compounds, 7-methoxyisoquinoline-1-carboxylic acid could be explored as a lead for plant protection agents.
Comparative Analysis of Isoquinoline Derivatives
This table underscores the impact of substituent position on bioactivity and lipophilicity.
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